molecular formula C13H11F2NO2S B8794300 N-(2,5-difluorophenyl)-4-methylbenzenesulfonamide

N-(2,5-difluorophenyl)-4-methylbenzenesulfonamide

Cat. No. B8794300
M. Wt: 283.30 g/mol
InChI Key: QHXCVMAKANFJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H11F2NO2S and its molecular weight is 283.30 g/mol. The purity is usually 95%.
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properties

Product Name

N-(2,5-difluorophenyl)-4-methylbenzenesulfonamide

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.30 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-8-10(14)4-7-12(13)15/h2-8,16H,1H3

InChI Key

QHXCVMAKANFJTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 15.0 g (0.116 mole) of 2,5-difluoroaniline and 24.4 g (0.128 mole) of 4-methylphenylsulfonyl chloride in 50 ml of pyridine was heated at reflux for approximately 18 hours. The reaction mixture was cooled and poured into 500 ml of 6N hydrochloric acid. This acidic mixture was allowed to stand at room temperature for two days. A precipitate formed and was collected by filtration. The filter cake was washed with dilute hydrochloric acid and was dried under reduced pressure to yield 25.0 g of N-(4-methylphenylsulfonyl)-2,5-difluoroaniline. The nmr spectrum was consistent with the proposed structure.
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15 g
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24.4 g
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Synthesis routes and methods II

Procedure details

Following Intermediate Method 1, a substituted aniline, for example 2,5-difluoroaniline, may be reacted with 4-methylphenylsulfonyl chloride in pyridine to form N-(4-methylphenylsulfonyl)-2,5-difluoroaniline, (V). Nitration of (V) with sodium nitrite in nitric acid, acetic acid and water produces N-(4-methylphenylsulfonyl)-2,5-difluoro-4-nitroaniline, (VI). The reaction of (VI) with aqueous sulfuric acid yields 2,5-difluoro-4-nitroaniline, (VII). Subsequent reaction of (VII) with acetic anhydride and a small amount of dimethylaminopyridine (DMAP) in methylene chloride produces N-(2,5-difluoro-4-nitrophenyl)-acetamide (VIII). Treatment of (VIII) with a borane/dimethyl sulfide complex in tetrahydrofuran yields N-ethyl-2,5-difluoro-4-nitroaniline, (IX). Repeating the previous two steps, the reaction of (IX) first with acetic anhydride (to produce N-(2,5-difluoro-4-nitrophenyl)-acetamide, (X)) followed by treatment with a borane/dimethyl sulfide complex yields N,N-diethyl-2,5-difluoro-4-nitroaniline, (XI). Hydrogenation of (XI) with platinum oxide in ethanol produces the desired 2,5-difluoro-4-diethylaminoaniline, (XII). ##STR28##
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substituted aniline
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